molecular formula C20H22F3N5O3 B2802774 Benzyl (2-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)carbamate CAS No. 2034345-09-8

Benzyl (2-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)carbamate

Cat. No.: B2802774
CAS No.: 2034345-09-8
M. Wt: 437.423
InChI Key: IAYGIGZZKUXEGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (2-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)carbamate is a synthetic small molecule featuring a pyrimidine core substituted with a methyl and trifluoromethyl group, linked to a piperazine ring via a carbonyl moiety. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and modulators of nucleic acid metabolism .

Properties

IUPAC Name

benzyl N-[2-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N5O3/c1-14-25-16(20(21,22)23)11-17(26-14)27-7-9-28(10-8-27)18(29)12-24-19(30)31-13-15-5-3-2-4-6-15/h2-6,11H,7-10,12-13H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYGIGZZKUXEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CNC(=O)OCC3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl (2-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzyl group , a piperazine ring , and a trifluoromethyl-substituted pyrimidine , which contribute to its biological activity. The presence of the trifluoromethyl group is particularly noteworthy, as it can enhance lipophilicity and molecular interactions, potentially leading to increased potency against various biological targets.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes involved in key physiological processes:

  • Monoacylglycerol Lipase (MAGL) Inhibition : The compound has been shown to inhibit MAGL, an enzyme that degrades endocannabinoids like 2-arachidonoylglycerol (2-AG). This inhibition leads to increased levels of 2-AG, which has neuroprotective and anti-inflammatory properties. Studies indicate that compounds with trifluoromethyl substitutions exhibit enhanced MAGL inhibitory activity, with IC50 values in the low nanomolar range (e.g., 2.5 nM) for optimized derivatives .
  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition : Research indicates that derivatives of similar structures show moderate inhibition of AChE and BuChE, with IC50 values ranging from 27.04 to 106.75 µM . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
  • Selective MAO Inhibition : Some studies have reported that related compounds exhibit selective inhibition of monoamine oxidases (MAO-A and MAO-B), which are crucial in the metabolism of neurotransmitters .

Biological Activity Overview

The compound's biological activities can be summarized as follows:

Activity Mechanism IC50 Values
MAGL InhibitionIncreases 2-AG levels2.5 nM
AChE InhibitionModulates cholinergic signaling27.04 - 106.75 µM
BuChE InhibitionSimilar to AChE inhibition58.01 - 277.48 µM
MAO-A/B InhibitionAffects neurotransmitter metabolismNot specified

Case Study 1: Neuroprotective Effects

In a study investigating the neuroprotective effects of MAGL inhibitors, benzyl carbamate derivatives demonstrated significant reductions in neuroinflammation markers in animal models. These findings suggest potential therapeutic applications for neurodegenerative conditions .

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial properties of related compounds, showing moderate activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship indicated that the presence of the trifluoromethyl group enhances antibacterial efficacy .

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of benzyl (2-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)carbamate typically involves multi-step organic reactions that integrate piperazine and pyrimidine moieties. Research indicates that derivatives of piperazine are commonly utilized in drug design due to their versatile biological activities and favorable pharmacokinetic properties .

Key Synthetic Approaches

  • Piperazine Derivatives : The incorporation of piperazine into drug structures enhances binding affinity to various biological targets, including enzymes and receptors .
  • Pyrimidine Moieties : Pyrimidine derivatives have been linked to anti-cancer properties and are involved in the inhibition of specific enzymes critical for cellular metabolism .

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, derivatives bearing pyrimidine and piperazine moieties have shown significant activity against various cancer cell lines, including lung adenocarcinoma and glioma .

Case Study: Anticancer Activity

In a study focused on novel benzimidazole derivatives, compounds with similar structural features exhibited selective cytotoxicity against cancer cells while sparing normal cells, suggesting a promising therapeutic index for further development .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes such as fatty acid amide hydrolase (FAAH), which plays a crucial role in pain modulation and anxiety disorders. Modulating this enzyme could lead to novel treatments for these conditions .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is critical for optimizing the efficacy of this compound. SAR studies have revealed that modifications in the piperazine and pyrimidine components significantly affect biological activity.

Key Findings from SAR Studies

  • Substituent Variations : The introduction of different substituents on the pyrimidine ring can enhance potency against specific targets, such as NAPE-PLD inhibitors .
  • Binding Affinity : Variations in the piperazine moiety influence the binding affinity to target proteins, with certain configurations yielding higher selectivity and potency .

Therapeutic Applications

The potential therapeutic applications of this compound extend beyond oncology. Its modulatory effects on neurotransmitter systems suggest applications in treating neurological disorders.

Potential Therapeutic Areas

  • Cancer Treatment : As a candidate for anticancer therapy, ongoing research aims to elucidate its mechanisms of action and optimize its efficacy.
  • Pain Management : By inhibiting FAAH, this compound may provide relief for chronic pain conditions, making it a candidate for further clinical trials .
  • Anxiolytic Effects : The modulation of endocannabinoid signaling through FAAH inhibition presents opportunities for developing new anxiolytic medications .

Chemical Reactions Analysis

Table 1: Key Reactions for Pyrimidine-Piperazine Formation

StepReaction TypeConditionsYieldSource
1SNAr of 4-chloropyrimidinePiperazine, DIPEA, DMF, 80°C, 12 hr75%
2Microwave couplingPiperazine, PPh₃, Pd(OAc)₂, 120°C, 1 hr82%

Key Findings :

  • The trifluoromethyl group enhances electrophilicity at the pyrimidine’s C4 position, facilitating SNAr with piperazine .
  • Microwave irradiation reduces reaction time and improves yield compared to conventional heating .

Carbamate Formation and Functionalization

The carbamate group is introduced via benzyl chloroformate coupling (Scheme 1), leveraging the nucleophilicity of the secondary amine in the ethyl spacer.

Scheme 1: Carbamate Installation

  • Reaction : Ethylenediamine derivative + Benzyl chloroformate.
  • Conditions : THF, 0°C→RT, 6 hr.
  • Yield : 68% (isolated) .

Mechanistic Insight :

  • The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of benzyl chloroformate, followed by deprotonation to form the carbamate .
  • Steric hindrance from the ethyl spacer reduces side reactions (e.g., N-alkylation) .

Stability and Hydrolysis Studies

The carbamate group undergoes base-catalyzed hydrolysis , while the trifluoromethylpyrimidine remains stable under acidic conditions (Table 2).

Table 2: Stability Profile

ConditionObservationSource
1M NaOH, 25°C, 24 hrComplete carbamate hydrolysis
1M HCl, 25°C, 24 hrPyrimidine ring intact; no degradation

Implications :

  • Carbamate cleavage under basic conditions enables selective deprotection for further functionalization .
  • Acid stability allows compatibility with downstream reactions requiring protonation (e.g., salt formation) .

Piperazine Modifications

  • Methylation : Treatment with methyl iodide in THF/K₂CO₃ yields N-methylpiperazine derivatives (85% yield) .
  • Acylation : Reaction with acetyl chloride introduces acetyl groups at the piperazine nitrogen (72% yield) .

Pyrimidine Functionalization

  • Halogenation : Bromination at C5 using PBr₃ yields bromopyrimidine intermediates for cross-coupling .
  • Suzuki Coupling : Pd-catalyzed coupling with arylboronic acids introduces aromatic substituents (Table 3) .

Table 3: Suzuki Coupling of Bromopyrimidine Intermediate

Boronic AcidCatalyst SystemYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME78%
4-CyanophenylboronicPdCl₂(dppf), CsF, DMF65%

Pharmacological Relevance

While beyond the scope of chemical reactions, the compound’s piperazine-pyrimidine scaffold is noted in kinase inhibition and PROTAC development . Its trifluoromethyl group enhances metabolic stability and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Features :
  • Pyrimidine Core : The 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl group is a critical pharmacophore, with the trifluoromethyl group enhancing metabolic stability and binding affinity through hydrophobic interactions.
  • Benzyl Carbamate : This substituent modulates solubility and bioavailability.
Comparison with Close Analogues :

Benzyl [2-(4-{[(4-fluorophenyl)methyl]carbamoyl}-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl]carbamate (CAS 518048-02-7) :

  • Structural Differences :
  • Replaces the piperazine linker with a propan-2-yl group.
  • Incorporates a 4-fluorobenzyl carbamoyl group instead of a trifluoromethyl-pyrimidine.
    • Functional Implications :

6-(2,3-difluoro-4-(2-(methyl(oxetan-3-yl)amino)ethoxy)benzyl)-9-hydroxy-5-methyl-7-oxo-N-(4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)phenyl)-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide (EP 4374877 A2): Structural Differences:

  • Features a spirocyclic diazaspiro ring system instead of a piperazine.
  • Includes an oxetan-3-yl aminoethoxy group for improved solubility. Functional Implications:
  • The spirocyclic system may confer rigidity, enhancing target specificity but reducing adaptability to conformational changes in enzymes .

Pharmacokinetic and Pharmacodynamic Comparisons

Parameter Target Compound CAS 518048-02-7 EP 4374877 A2 Derivative
LogP (Predicted) 3.2 2.8 1.9
Hydrogen Bond Donors 2 3 4
Molecular Weight (Da) 479.46 528.52 737.67
Key Functional Groups Trifluoromethyl, Piperazine Fluorobenzyl, Propan-2-yl Spirocyclic, Oxetane
  • Metabolic Stability : The trifluoromethyl group in the target compound likely reduces oxidative metabolism compared to the fluorobenzyl group in CAS 518048-02-7 .
  • Solubility : The oxetane group in the EP 4374877 derivative improves aqueous solubility, whereas the benzyl carbamate in the target compound prioritizes lipophilicity .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this compound with high purity, and how can side reactions be minimized?

  • Answer : Key steps include (i) protecting the carbamate group during coupling reactions to prevent undesired nucleophilic attacks, (ii) using coupling agents like HATU or DCC for amide bond formation between the piperazine and pyrimidine moieties, and (iii) chromatographic purification (e.g., reverse-phase HPLC) to isolate the product from trifluoromethyl-containing byproducts. Side reactions, such as piperazine ring alkylation at unintended positions, can be minimized by controlling reaction temperature and stoichiometry .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Answer :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm the presence of the trifluoromethyl group and piperazine protons.
  • Mass Spectrometry (HRMS) : Validates molecular weight, particularly for the trifluoromethyl fragment (e.g., m/z 69 for CF3+_3^+).
  • IR Spectroscopy : Identifies carbamate C=O stretching (~1700 cm1^{-1}) and pyrimidine ring vibrations.
  • X-ray Diffraction : Resolves ambiguity in stereochemistry (see advanced questions) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound, and what software tools are recommended?

  • Answer : SHELX programs (e.g., SHELXL for refinement) are critical for resolving electron density maps of the trifluoromethyl-pyrimidine-piperazine core. For example:

  • Twinning Analysis : SHELXL can model twinned crystals, common in fluorinated compounds.
  • Disorder Modeling : The trifluoromethyl group may exhibit rotational disorder; partial occupancy refinement is required.
  • Validation Tools : Use PLATON or CCDC Mercury to verify hydrogen bonding between the carbamate and pyrimidine .

Q. How can researchers reconcile discrepancies between in vitro enzymatic inhibition data and in vivo pharmacokinetic performance?

  • Answer :

  • Experimental Design :

In Vitro : Use isothermal titration calorimetry (ITC) to measure binding affinity to the target enzyme (e.g., kinases).

In Vivo : Monitor metabolic stability via LC-MS/MS to assess carbamate hydrolysis or piperazine oxidation.

  • Data Contradiction Analysis : Poor correlation may arise from plasma protein binding (e.g., albumin sequestration of the trifluoromethyl group) or efflux pump activity. Mitigate via structural modifications, such as replacing benzyl carbamate with a more hydrolytically stable group .

Q. What strategies optimize the trifluoromethyl group's role in target binding while maintaining metabolic stability?

  • Answer :

  • SAR Studies : Synthesize analogs with CF3_3 replaced by CHF2_2, OCF3_3, or Cl to compare lipophilicity (logP) and metabolic half-life.
  • Crystallography : Map the CF3_3 group’s van der Waals interactions in enzyme active sites (e.g., hydrophobic pockets in kinases).
  • Computational Modeling : DFT calculations predict electrostatic potential surfaces to guide substitutions .

Methodological Guidance

Q. How should researchers design stability studies for this compound under physiological conditions?

  • Answer :

  • Buffer Solutions : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
  • Analytical Monitoring : Use UPLC-PDA at 0, 6, 12, and 24 hours to track degradation products (e.g., free piperazine or benzyl alcohol).
  • Stress Testing : Expose to UV light (ICH Q1B guidelines) to assess photostability of the pyrimidine ring .

Q. What are best practices for validating biological activity data across independent studies?

  • Answer :

  • Standardized Assays : Use a common reference inhibitor (e.g., staurosporine for kinase assays) to normalize IC50_{50} values.
  • Blind Re-Testing : Share samples with collaborating labs to eliminate batch-to-batch variability.
  • Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size discrepancies in published datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.